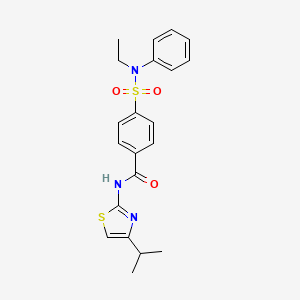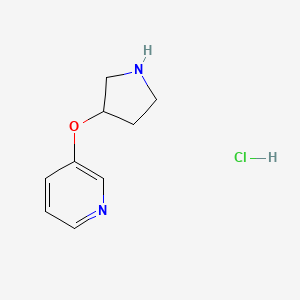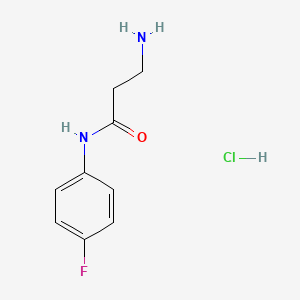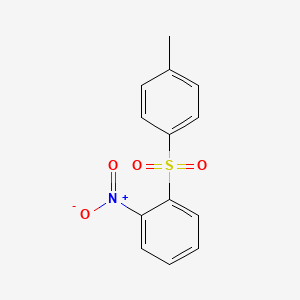
1-Nitro-2-tosylbenzene
Overview
Description
1-Nitro-2-tosylbenzene, also known as 1-methyl-4-(2-nitrobenzenesulfonyl)benzene, is a chemical compound with the molecular formula C13H11NO4S and a molecular weight of 277.3 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) and a tosyl group (-SO2C6H4CH3) attached . The exact spatial arrangement of these groups would depend on the specific synthesis process and conditions.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.3 . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.
Scientific Research Applications
Photophysics and Photochemistry of Nitroaromatic Compounds
Nitroaromatic compounds, such as nitrobenzene, have complex photophysics and photochemistry. Research by Giussani and Worth (2017) explored the decay paths of nitrobenzene after UV absorption. Their findings contribute to understanding the photochemical behavior of nitroaromatic compounds, which can be relevant for 1-nitro-2-tosylbenzene (Giussani & Worth, 2017).
Molecular Electronic Devices
Molecules containing nitroamine redox centers, similar in structure to this compound, have been used in electronic devices. Chen et al. (1999) demonstrated that these molecules exhibit negative differential resistance and large on-off ratios, indicating potential applications in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).
Vasorelaxant Effects
1-Nitro-2-phenylethane, a related compound, has shown vasorelaxant effects by stimulating the guanylate cyclase-cGMP pathway. This research by Brito et al. (2013) could hint at similar biological activities for this compound in vascular biology (Brito et al., 2013).
Electrochemical Reduction
The electrochemical reduction of nitroaromatic compounds is a crucial process in organic synthesis. Du and Peters (2010) studied the reduction of 1-(2-chloroethyl)-2-nitrobenzene, which could provide insights into the electrochemical behavior of this compound (Du & Peters, 2010).
Safety and Hazards
When handling 1-Nitro-2-tosylbenzene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains and to collect and arrange disposal in suitable and closed containers .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-10-6-8-11(9-7-10)19(17,18)13-5-3-2-4-12(13)14(15)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGVTAXHQBLUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



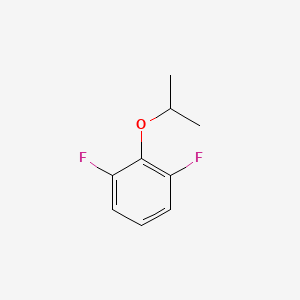
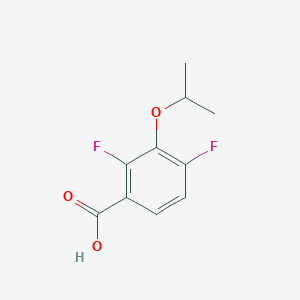
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one](/img/structure/B3223527.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3223532.png)
![6-Ethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223535.png)
![6-Methyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3223542.png)
![6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3223547.png)
![potassium 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B3223552.png)
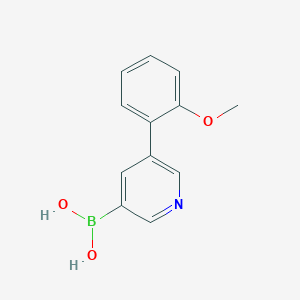
![4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline](/img/structure/B3223558.png)
